Schisandrin B

概要

説明

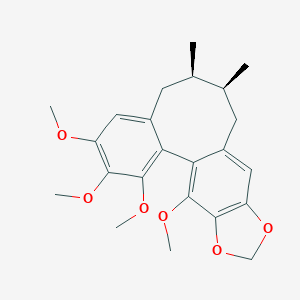

Schisandrin B (C${28}$H${34$O$_9$) is a bioactive dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant widely used in Traditional Chinese Medicine (TCM) for its adaptogenic properties . It exhibits multifaceted pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects, mediated through modulation of pathways like Nrf2/Keap1, NF-κB, and mitochondrial glutathione enhancement .

準備方法

Synthetic Routes and Reaction Conditions: Schisandrin B can be synthesized through various methods, including ultrasonic extraction and a combination of ultrasonic and microwave techniques. The macroporous resin method is often used to purify the extract initially . These methods ensure the efficient extraction and purification of this compound from Schisandra chinensis.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction processes. The fruit of Schisandra chinensis is harvested, dried, and subjected to extraction using solvents such as methanol and water. The extract is then purified using techniques like macroporous resin chromatography to isolate this compound .

化学反応の分析

Types of Reactions: Schisandrin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered pharmacological activities.

科学的研究の応用

Schisandrin B has a wide range of scientific research applications, including:

Chemistry:

- Used as a model compound for studying lignan biosynthesis and metabolism.

- Employed in the synthesis of novel derivatives with potential therapeutic applications.

Biology:

- Investigated for its role in modulating cellular signaling pathways and gene expression.

- Studied for its effects on cellular apoptosis and proliferation.

Medicine:

- Explored for its potential as an anti-cancer agent, particularly in the treatment of lung, gastric, and colorectal cancers .

- Used in the development of neuroprotective and cardioprotective therapies.

Industry:

- Incorporated into dietary supplements and herbal formulations for its health benefits.

- Utilized in the cosmetic industry for its antioxidant properties.

作用機序

Schisandrin B exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including the inhibition of cyclin D1, CDK4, and CDK6, leading to the activation of p21 and p53 . These actions result in the induction of apoptosis and cell cycle arrest in cancer cells. Additionally, this compound acts as a positive allosteric modulator of GABAA and glycine receptors, contributing to its neuroprotective effects .

類似化合物との比較

Structural Comparison with Similar Compounds

Schisandrin B belongs to a family of lignans with structural variations that significantly influence their bioactivity. Key analogs include:

Structural determinants of activity :

- Methoxy groups (Sch B) enhance antioxidant capacity by stabilizing free radical intermediates.

- Methylenedioxy bridges (Sch C) improve antimicrobial potency by facilitating electron transfer .

- Hydroxyl groups (Sch A) favor anti-inflammatory signaling but reduce redox cycling efficiency .

Comparative Pharmacological Activities

Antioxidant Efficacy

This compound outperforms analogs and standard antioxidants:

- Scavenges hydroxyl radicals 2.3× more effectively than vitamin C at equivalent concentrations .

- Activates Nrf2, increasing SOD and glutathione levels, while reducing MDA (lipid peroxidation marker) .

- ROS scavenging order : S(-)-Schisandrin B > Schisandrin C > Schisandrin A > Schisandrol B .

Anti-inflammatory Activity

- Sch B suppresses NLRP3 inflammasome via AMPK/Nrf2, reducing IL-1β and TNF-α in colitis models .

- Sch A inhibits IL-1β-induced cartilage degradation but requires higher doses for equivalent NF-κB inhibition .

- Sch C lacks significant anti-inflammatory data, highlighting Sch B’s unique dual antioxidant/anti-inflammatory profile .

Neuroprotective Effects

- Sch B reduces Aβ40/Aβ42 secretion by 70% via BACE1 inhibition, a key target in Alzheimer’s disease .

- Sch B also mitigates glutamate-induced excitotoxicity by blocking NMDA receptors, a mechanism absent in other lignans .

Cardioprotective Properties

- Sch B enhances mitochondrial glutathione by 45% , reducing infarct size in myocardial ischemia-reperfusion (I/R) models .

- Schisandrol B accumulates in the liver/kidneys but shows minimal cardioprotective effects .

- Unique to Sch B: Activation of PI3K/Akt and HSP70 pathways, preventing apoptosis in cardiomyocytes .

Anticancer Mechanisms

- Sch B induces apoptosis in glioma, prostate, and breast cancer cells via STAT3 inhibition and caspase-3 activation .

- Sch A lacks significant pro-apoptotic activity but inhibits epithelial-mesenchymal transition (EMT) in non-small cell lung cancer .

Research Findings and Clinical Implications

- Neurodegenerative Diseases : Sch B’s BBB permeability and sustained brain concentration (peak at 120 min post-dose) make it superior for chronic neurological conditions .

- Cardiovascular Health : Sch B reduces CK-MB and LDH by 30–40% in I/R injury, outperforming metoprolol in preclinical models .

- Unique Applications : First-in-class evidence for Sch B in osteoclast inhibition (prevents ovariectomy-induced bone loss) and diabetic nephropathy .

Data Tables

Table 1: Bioactivity Comparison of this compound and Analogs

| Activity | This compound | Schisandrin A | Schisandrin C | Schisandrol B |

|---|---|---|---|---|

| Antioxidant (IC50) | 1.61 µM | 4.2 µM | 2.8 µM | 8.5 µM |

| Anti-inflammatory | ++++ (NLRP3) | +++ (NF-κB) | + | + |

| Neuroprotection | ++++ (BACE1) | + | ND | ND |

| Cardioprotection | ++++ (PI3K) | ND | ND | + |

| Anticancer | +++ (STAT3) | ++ (EMT) | ND | ND |

Key: ++++ = Highly potent; ++ = Moderate; + = Mild; ND = No data.

Table 2: Pharmacokinetic Properties

| Compound | Oral Bioavailability | Tmax (Brain) | Half-Life (h) | Key Tissues |

|---|---|---|---|---|

| Sch B | 19–55% (sex-dependent) | 120 min | 12 | Brain, Liver |

| Sch A | 22% | 90 min | 8 | Liver, Kidneys |

| Sch C | 15% | ND | 6 | Liver |

生物活性

Schisandrin B (Sch B) is a dibenzooctadiene lignan extracted from the fruit of Schisandra chinensis, a plant traditionally used in Chinese medicine. Its diverse biological activities have garnered significant attention in recent years, particularly for its potential therapeutic applications in cancer, liver protection, neuroprotection, and more. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

1. Pharmacological Properties

1.1 Antitumor Activity

This compound exhibits notable antitumor effects across various cancer types. Research indicates that Sch B induces apoptosis and inhibits cell proliferation through multiple mechanisms:

- Cell Cycle Arrest : Sch B has been shown to induce cell cycle arrest at different phases, particularly G2/M phase in lung cancer cells, by inhibiting cyclin D1 and activating p21 and p53 pathways .

- Apoptosis Induction : Studies demonstrate that Sch B promotes apoptosis in cholangiocarcinoma and osteosarcoma cells through the regulation of apoptotic markers such as Bax and MMP9 .

1.2 Hepatoprotective Effects

This compound demonstrates significant hepatoprotective properties, particularly against acetaminophen-induced liver injury:

- Mechanism : It enhances the expression of heat shock proteins (HSP27 and HSP70), which play a critical role in cellular protection against stressors .

- Clinical Findings : In mouse models, administration of Sch B significantly reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced liver damage .

| Parameter | Control Group (ALT/AST) | This compound Group (ALT/AST) |

|---|---|---|

| Serum ALT Levels | High | Significantly Reduced |

| Serum AST Levels | High | Significantly Reduced |

2. Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in various studies:

- Oxidative Stress Resistance : Sch B enhances antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX), thereby mitigating oxidative stress in neuronal cells .

- Heat Shock Protein Regulation : The induction of HSPs contributes to its neuroprotective effects against neurodegenerative diseases .

3. Cardioprotective Effects

Research also suggests that this compound has cardioprotective effects:

- Mechanism : It reduces oxidative stress and inflammation in cardiac tissues, which are critical factors in heart disease progression .

- Clinical Implications : Animal studies indicate that Sch B administration can improve cardiac function following ischemic injury .

4. Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy of this compound in various conditions:

- A randomized controlled trial demonstrated that patients with chronic liver disease showed improved liver function markers after treatment with Sch B.

- Another study reported significant reductions in tumor size among patients with advanced lung cancer receiving Sch B as an adjunct therapy.

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Schisandrin B modulates amyloid-beta (Aβ) metabolism in Alzheimer’s disease models?

Methodological Answer: To investigate this, researchers employ N2a/Swe cells treated with this compound and analyze amyloid precursor protein (APP) proteolytic products using enzyme-linked immunosorbent assay (ELISA), western blotting, and RT-PCR. Key findings show this compound reduces β-secretase (BACE1) mRNA and protein expression, thereby decreasing Aβ40 and Aβ42 secretion .

Q. What standardized assays are used to quantify this compound in plant extracts?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended, optimized via orthogonal experimental design. For enhanced precision, ultra-performance liquid chromatography (UPLC) coupled with Design of Experiment (DoE) approaches can quantify this compound alongside related lignans (e.g., Schisandrin A, Schisandrol B) .

Q. How do researchers statistically validate the pharmacological effects of this compound?

Methodological Answer: Data should be expressed as mean ± standard deviation (SD). Use SPSS for ANOVA and GraphPad Prism for post-hoc tests (e.g., Tukey’s test), with p<0.05 as the significance threshold. For cell viability assays (e.g., MTT), ensure triplicate measurements to account for inter-experimental variability .

Q. What in vitro models are appropriate for studying this compound’s anti-inflammatory effects?

Methodological Answer: N2a/Swe cells (for Aβ metabolism), A549 lung adenocarcinoma cells (for antitumor activity), and primary neuron cultures (for oxidative stress) are validated models. Ensure dose-response curves (e.g., 5–50 μM) to establish therapeutic windows .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity in cancer models be resolved?

Methodological Answer: Discrepancies may arise from cell line specificity (e.g., A549 vs. HepG2), dosing regimens, or assay conditions. Standardize MTT assays by controlling exposure time (24–72 hours) and serum-free media during treatment. Validate findings with alternative viability assays (e.g., trypan blue exclusion) .

Q. What experimental designs are optimal for assessing this compound’s impact on oxidative stress pathways?

Methodological Answer: In traumatic spinal cord injury (TSCI) rat models, measure superoxide dismutase (SOD) and malondialdehyde (MDA) via ELISA, and analyze NF-κB p65, TNF-α, and caspase-3 via western blotting. Include sham-operated controls and blind behavioral assessments (e.g., inclined plate tests) to reduce bias .

Q. How does this compound’s stereochemistry influence its neuroprotective vs. antitumor activity?

Methodological Answer: Compare this compound with stereoisomers (e.g., Gomisin N) using in vitro binding assays (e.g., BACE1 inhibition) and structural analysis (NMR or X-ray crystallography). Note that stereochemical differences alter interactions with targets like GSK3β and Nrf2 .

Q. What strategies improve reproducibility in this compound extraction protocols?

Methodological Answer: Optimize ethanol concentration (80%), solid-liquid ratio (1:10), and reflux duration (1 hour, twice). Validate consistency via HPLC fingerprinting with chemometric analysis (e.g., principal component analysis) to identify batch-to-batch variability .

Q. Methodological Considerations

- Data Interpretation : Address conflicting results by cross-referencing multiple techniques (e.g., ELISA + western blot for protein quantification) .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and include ethics committee approval in methods sections .

- Literature Gaps : Prioritize studies comparing this compound with synthetic analogs to elucidate structure-activity relationships .

特性

IUPAC Name |

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231747 | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-37-6, 69176-52-9, 82467-52-5 | |

| Record name | gamma-Schizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gomisin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN B, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOMISIN N | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。